Cholesterol

Descripción

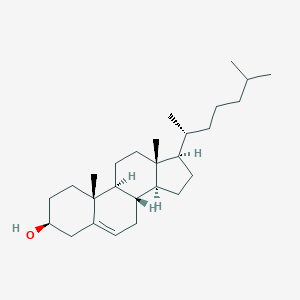

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022401 | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cholesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360 °C (decomposes) | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.171 mm Hg at 149 °C | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or faintly yellow pearly granules or crystals | |

CAS No. |

57-88-5, 22243-67-0 | |

| Record name | Cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol [BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dysregulation of Cholesterol Metabolism in Alzheimer's Disease Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A growing body of evidence implicates the dysregulation of cholesterol metabolism as a key contributor to AD pathogenesis.[1][2] The brain, being the most this compound-rich organ, relies on a tightly regulated balance of this compound synthesis, transport, and clearance to maintain neuronal function.[3] In AD, this homeostasis is disrupted, leading to a cascade of events that exacerbates the disease's progression.[2][3] This technical guide provides a comprehensive overview of the core molecular pathways involved in this compound metabolism dysregulation in various AD models, presents quantitative data from these models, details key experimental protocols, and visualizes the intricate signaling networks.

Core Signaling Pathways in this compound Metabolism and Alzheimer's Disease

The dysregulation of this compound metabolism in AD involves several interconnected signaling pathways. The following sections detail the key players and their roles in the disease context.

Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors (LXRs), particularly LXRβ which is ubiquitously expressed in the brain, are critical regulators of this compound homeostasis.[4] LXRs are nuclear receptors that, upon activation by oxysterols (oxidized forms of this compound), form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[5] This transcriptional activation leads to the expression of genes involved in this compound efflux and transport, such as Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1).[5][6] In the context of AD, activation of LXR signaling has been shown to be neuroprotective by promoting the clearance of Aβ.[4][5]

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) Signaling Pathway

SREBP-2 is a master transcriptional regulator of this compound biosynthesis and uptake.[7] Under low cellular this compound conditions, the SREBP-2/SCAP complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The mature, active form of SREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of genes involved in this compound synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[7] In AD, SREBP-2 signaling is dysregulated. Some studies show reduced nuclear translocation of active SREBP-2 in AD brains and in animal models with tau pathology, suggesting impaired this compound synthesis.[8] Conversely, other studies indicate that SREBP-2 hyperactivity can lead to increased this compound biosynthesis, which may contribute to AD pathogenesis.[9][10]

Amyloid Precursor Protein (APP) Processing and this compound

This compound levels within cellular membranes, particularly in lipid rafts, significantly influence the processing of the amyloid precursor protein (APP).[8][11] Lipid rafts are specialized membrane microdomains enriched in this compound and sphingolipids. High this compound levels promote the localization of APP and the β-secretase (BACE1) and γ-secretase complexes within these rafts, favoring the amyloidogenic pathway and leading to increased production of Aβ.[8][11] Conversely, this compound depletion can shift APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase.[8]

Quantitative Data from Alzheimer's Disease Models

The following tables summarize quantitative data on this compound metabolism dysregulation from various AD mouse models.

Table 1: Brain this compound and Oxysterol Levels in AD Mouse Models

| AD Model | Age (months) | Brain Region | Analyte | Change vs. Wild-Type | Reference |

| APPSLxPS1mut | 9 | Cerebellum | Desmosterol | ↑ | [5] |

| APPSLxPS1mut | 9 | Cerebellum | 27-hydroxythis compound | ↑ | [5] |

| APPSLxPS1mut | 21 | Cortex, Hippocampus, Cerebellum | Desmosterol | ↑ (>200%) | [5] |

| APPSLxPS1mut | 21 | Hippocampus, Cerebellum | 24(S)-hydroxythis compound | ↑ | [5] |

| APPSLxPS1mut | 21 | Cerebellum | 27-hydroxythis compound | ↑ | [5] |

| 3xTg-AD | - | Subiculum | This compound | ↑ (in vicinity of Aβ deposits) | [9] |

| APP/PS1 | 7.5 | Hippocampus | Sterol Lipids | Altered | [10] |

| C57BL/6 | P2 vs P10 | Whole Brain | This compound | ↑ (3.7 to 6.2 µg/mg tissue) | [3][7][12] |

Table 2: Gene and Protein Expression Changes in this compound Metabolism Pathways in AD Mouse Models

| AD Model | Age (months) | Brain Region | Gene/Protein | Change vs. Wild-Type | Reference |

| APPSLxPS1mut | 9 & 21 | Hippocampus | Abca1 | ↑ | [5] |

| 3xTg-AD | 12 | Hippocampus, Cortex | ApoE | ↑ (with GW3965 treatment) | [6][13] |

| 3xTg-AD | 12 | Hippocampus, Cortex | ABCA1 | ↑ (with GW3965 treatment) | [6][13] |

| 3xTg-AD | - | - | mSREBP-2 (nuclear) | ↓ | [8] |

| CRND8 (APP Tg) | - | - | mSREBP-2 (nuclear) | No change | [8] |

| P301L (Tau Tg) | - | - | mSREBP-2 (nuclear) | ↓ | [8] |

| APP/PS1 | 15 | - | App | ↑ (logFC 1.22) | |

| APP/PS1 | 15 | - | Psen1 | ↑ (logFC 0.85) | |

| 5xFAD | - | Cortex | ApoE | No significant change | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in AD models.

Protocol 1: Quantification of this compound in Mouse Brain Tissue by HPLC

This protocol is adapted from a sensitive HPLC-based method for determining this compound in brain tissue.[3][7][12][15]

1. Tissue Homogenization and Lipid Extraction (Bligh and Dyer method): a. Dissect the brain region of interest on ice. b. Homogenize the tissue in an appropriate volume of ice-cold saline solution. c. Add methanol (B129727) and chloroform (B151607) to the homogenate and vortex thoroughly. d. Add chloroform and saline solution, vortex again, and centrifuge to separate the phases. e. Collect the lower chloroform phase containing the lipids. f. Dry the chloroform phase under a stream of nitrogen or using a speed-vac concentrator.

2. HPLC Analysis: a. Re-suspend the dried lipid extract in the mobile phase (e.g., isopropanol/acetonitrile/water, 60/30/10, v/v/v). b. Inject the sample into a C18 reverse-phase HPLC column. c. Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min). d. Detect this compound using a UV detector at a wavelength of 205 nm. e. Quantify the this compound concentration by comparing the peak area to a standard curve of known this compound concentrations.

Protocol 2: RNA Extraction and Library Preparation for RNA-Seq from Brain Tissue

This protocol provides a general workflow for preparing RNA-seq libraries from brain tissue.[2][4][16][17]

1. RNA Extraction: a. Homogenize snap-frozen brain tissue in a lysis buffer containing a chaotropic agent (e.g., TRIzol). b. Add chloroform and centrifuge to separate the aqueous and organic phases. c. Precipitate the RNA from the aqueous phase using isopropanol. d. Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water. e. Treat the RNA sample with DNase I to remove any contaminating genomic DNA. f. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

2. Library Preparation: a. Isolate mRNA from total RNA using oligo(dT) magnetic beads. b. Fragment the mRNA into smaller pieces. c. Synthesize first-strand cDNA using reverse transcriptase and random primers. d. Synthesize second-strand cDNA. e. Perform end-repair, A-tailing, and adapter ligation. f. Amplify the library by PCR. g. Purify and size-select the final library. h. Validate the library quality and quantity before sequencing.

Protocol 3: Immunohistochemistry for ApoE4 in Paraffin-Embedded Brain Sections

This protocol is a standard method for visualizing ApoE4 protein in formalin-fixed, paraffin-embedded brain tissue.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or a xylene substitute) to remove paraffin. b. Rehydrate the tissue sections through a series of graded ethanol solutions (100%, 95%, 70%) to water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C. b. Allow slides to cool to room temperature.

3. Staining: a. Block endogenous peroxidase activity with a hydrogen peroxide solution. b. Block non-specific antibody binding with a blocking buffer (e.g., normal serum). c. Incubate sections with a primary antibody specific for human ApoE4 overnight at 4°C. d. Wash sections and incubate with a biotinylated secondary antibody. e. Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC reagent). f. Develop the signal with a chromogen such as diaminobenzidine (DAB). g. Counterstain with hematoxylin (B73222) to visualize cell nuclei.

4. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol solutions and clear in xylene. b. Mount the coverslip with a permanent mounting medium.

Conclusion

The dysregulation of this compound metabolism is a central and complex feature of Alzheimer's disease. Research using various in vitro and in vivo models has illuminated the critical roles of the LXR and SREBP-2 signaling pathways, as well as the intricate relationship between this compound and APP processing. The quantitative data presented in this guide highlight the consistent alterations in this compound homeostasis across different AD models, providing valuable benchmarks for future studies. The detailed experimental protocols offer a practical resource for researchers investigating these mechanisms. A deeper understanding of these pathways and their interplay is essential for the development of novel therapeutic strategies aimed at restoring this compound balance in the brain and mitigating the progression of Alzheimer's disease.

References

- 1. The sterol regulatory element‐binding protein 2 is dysregulated by tau alterations in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. LXR regulation of brain this compound: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profile and Regulation of Apolipoprotein E (ApoE) Expression in the CNS in Mice with Targeting of Green Fluorescent Protein Gene to the ApoE Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoprotein receptors and this compound in APP trafficking and proteolytic processing, implications for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Binding of this compound to the Amyloid Precursor Protein: An Important Interaction in Lipid-Alzheimer’s Disease Relationships? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abnormal brain this compound homeostasis in Alzheimer’s disease—a targeted metabolomic and transcriptomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic targeting of nuclear receptors, liver X and retinoid X receptors, for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Cholesterol transport and trafficking mechanisms in astrocytes

An In-depth Technical Guide to Cholesterol Transport and Trafficking Mechanisms in Astrocytes

Introduction

Within the central nervous system (CNS), this compound homeostasis is a self-contained process, isolated from peripheral circulation by the blood-brain barrier.[1] This vital lipid, essential for membrane integrity, synaptogenesis, and neuronal function, is primarily synthesized by astrocytes.[2][3] Astrocytes act as the CNS's this compound caretakers, producing and packaging this compound into lipoprotein particles for delivery to other neural cells, particularly neurons, which have a limited capacity for de novo synthesis.[4][5] Dysregulation of this intricate transport system is implicated in numerous neurodegenerative disorders, including Alzheimer's disease and Niemann-Pick Type C (NPC) disease, making the study of astrocytic this compound trafficking a critical area for therapeutic development.[6][7] This guide provides a detailed overview of the core mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the complex pathways involved.

Core Mechanisms of Astrocyte this compound Trafficking

The transport of this compound from astrocytes to neurons is a multi-step process involving synthesis, packaging, efflux, and subsequent uptake by recipient cells.

This compound Synthesis and Transcriptional Regulation

Astrocytes are the primary producers of this compound in the brain.[3] The synthesis pathway is governed by the Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcription factor.[6] When intracellular this compound levels are low, SREBP2 translocates to the nucleus and upregulates the expression of genes involved in this compound biosynthesis, such as HMG-CoA reductase (HMGCR).[6][8] Conversely, high this compound levels retain SREBP2 in the endoplasmic reticulum, suppressing its activity.[6] Another key regulatory pathway involves Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs). Activation of the LXR/RXR heterodimer by oxysterols (oxidized forms of this compound) directly upregulates the transcription of genes crucial for this compound efflux, including APOE, ABCA1, and ABCG1.[9][10]

This compound Efflux: The Role of ApoE and ABC Transporters

Once synthesized, this compound must be exported from the astrocyte. This efflux is critically dependent on apolipoprotein E (ApoE) and members of the ATP-binding cassette (ABC) transporter family.[10][11]

-

Apolipoprotein E (ApoE): As the most abundant apolipoprotein in the CNS, ApoE is synthesized and secreted primarily by astrocytes.[3][12] It acts as the principal scaffold for assembling this compound and phospholipids (B1166683) into high-density lipoprotein (HDL)-like particles.[3][10]

-

ABCA1 (ATP-binding cassette transporter A1): This transporter is pivotal for the initial lipidation of ApoE.[11] ABCA1 facilitates the transfer of this compound and phospholipids from the astrocyte's plasma membrane to lipid-poor ApoE monomers, forming nascent, discoidal HDL-like particles.[2][13] The function of ABCA1 is indispensable for this process; its inhibition or genetic deletion severely impairs this compound efflux to apolipoproteins.[2][9][14]

-

ABCG1 (ATP-binding cassette transporter G1): Following the initial lipidation by ABCA1, ABCG1 is thought to mediate the further incorporation of this compound into these nascent HDL particles, contributing to their maturation.[2][12]

These mature, this compound-rich HDL-like particles are then released into the extracellular space, ready for delivery to other brain cells.[13]

Neuronal Uptake and Intracellular Trafficking

Neurons readily take up astrocyte-secreted, ApoE-containing lipoprotein particles through receptor-mediated endocytosis.[4] The primary receptors involved are the Low-Density Lipoprotein Receptor (LDLR) and the LDLR-related protein 1 (LRP1).[8][11][12] LRP1 is predominantly expressed in neurons, while LDLR is found in both neurons and astrocytes.[12][15]

Following endocytosis, the lipoprotein is trafficked to late endosomes/lysosomes, where this compound is hydrolyzed and released. The exit of this compound from these compartments is mediated by the Niemann-Pick C1 (NPC1) and C2 (NPC2) proteins.[4][16] NPC1 is a transmembrane protein, while NPC2 is a soluble lysosomal protein with this compound-binding properties.[16][17] They work in concert to transport this compound out of the lysosome for its distribution to other cellular compartments, such as the plasma membrane and endoplasmic reticulum.[4] Mutations in the NPC1 gene lead to the accumulation of unesterified this compound in lysosomes, causing the fatal neurodegenerative Niemann-Pick Type C disease.[7][16][17]

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from key studies, illustrating the effects of various manipulations on astrocyte this compound metabolism.

Table 1: Effects of Genetic and Pharmacological Manipulations on this compound Efflux and Protein Expression in Astrocytes

| Manipulation | Target Cell/Model | Outcome | Quantitative Effect | Citation(s) |

| ABCA1 siRNA | Primary Rat Astrocytes | This compound Efflux to ApoA-I, ApoE3, HDL | Significant Decrease | [9] |

| ABCA1 siRNA | Primary WT Astrocytes | abca1 mRNA level | ~40% Reduction | [18] |

| LXR/RXR Agonists (22(R)-HC + 9-cisRA) | Primary Rat Astrocytes | This compound Efflux to ApoA-I, HDL, ApoE3 | Significant Increase | [9] |

| Simvastatin (B1681759) (5 µM) | Primary Human Astrocytes | ABCA1 Expression | ~79% Reduction | [19] |

| Pravastatin (B1207561) (10 µM) | Primary Human Astrocytes | ABCA1 Expression | ~54% Reduction | [19] |

| Simvastatin / Pravastatin | Primary Human Astrocytes | Intracellular this compound | 47-49% Reduction | [19] |

| ABCA1 Deficiency | Primary Mouse Astrocytes | This compound Efflux to ApoA-I | No increase over baseline (vs. 2.5-fold increase in WT) | [14] |

| ABCA1 Deficiency | Primary Mouse Astrocytes | This compound Efflux to ApoE isoforms | Significantly Impaired | [14] |

Table 2: Impact of Disease-Related Factors on Astrocyte this compound Metabolism

| Factor | Target Cell/Model | Outcome | Quantitative Effect | Citation(s) |

| Aβ₁₋₄₂ Oligomers (1 µM or 10 µM) | Normal Human Astrocytes (NHA) | ABCA1 Protein Expression (48h) | ~40% Reduction | [2] |

| APOE4 Genotype | iPSC-derived Astrocytes | Total this compound | ~20% Increase | [6] |

| APOE4 Genotype | iPSC-derived Astrocytes | Secreted APOE Levels | ~63% Reduction | [6] |

| APOE4 Genotype | iPSC-derived Astrocytes | ABCA1 / ABCA7 Expression | Significant Decrease | [6] |

| APOE4 Genotype | iPSC-derived Astrocytes | Lipid Storage | Increased | [20][21] |

Mandatory Visualizations

Diagrams of Key Pathways and Workflows

References

- 1. This compound efflux is differentially regulated in neurons and astrocytes: implications for brain this compound homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Balancing this compound in the brain: from synthesis to disposal [explorationpub.com]

- 4. Intracellular this compound Trafficking and Impact in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound metabolism in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and matrisome pathways dysregulated in astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astrocyte-only Npc1 reduces neuronal this compound and triples life span of Npc1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid droplets in astrocytes: Key organelles for CNS homeostasis and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound efflux is differentially regulated in neurons and astrocytes: implications for brain this compound homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Low-density Lipoprotein Receptor Represents an Apolipoprotein E-independent Pathway of Aβ Uptake and Degradation by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Astrocyte-Only Npc1 Reduces Neuronal this compound and Triples Life Span of Npc1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disruption of astrocyte-neuron this compound cross talk affects neuronal function in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential effects of simvastatin and pravastatin on expression of Alzheimer’s disease-related genes in human astrocytes and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of APOE on the lipidome of individual brain cell types | VJDementia [vjdementia.com]

- 21. google.com [google.com]

Cholesterol Biosynthesis: A Therapeutic Achilles' Heel in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most lethal human cancers, with a median survival of just over a year despite aggressive multimodal therapy. The unique metabolic dependencies of GBM offer novel therapeutic avenues. Notably, the brain's reliance on de novo cholesterol synthesis, coupled with the voracious appetite of GBM cells for this lipid, positions the this compound biosynthesis pathway as a critical and targetable vulnerability. This guide provides a comprehensive overview of the rationale for targeting this compound metabolism in GBM, summarizes key preclinical data for various inhibitory strategies, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

The Rationale for Targeting this compound Biosynthesis in Glioblastoma

Unlike most other tissues which can acquire this compound from circulation, the brain's this compound pool is largely self-synthesized due to the blood-brain barrier. Glioblastoma cells exploit and dysregulate this pathway to meet the high demand for this compound required for rapid cell proliferation, membrane formation, and signaling. Key aspects of this dependency include:

-

Upregulated Mevalonate (B85504) and this compound Synthesis Pathways: Studies have shown that genes involved in the mevalonate and downstream this compound synthesis pathways are upregulated in GBM and correlate with poor patient prognosis. Densely packed glioma cells exhibit increased this compound synthesis compared to normal astrocytes.

-

Dysregulated SREBP-Mediated Feedback: The Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1 and SREBP-2, are master transcriptional regulators of lipogenesis and this compound metabolism. In GBM, oncogenic signaling pathways, such as the EGFR/PI3K/Akt pathway, can lead to the constitutive activation of SREBPs, overriding normal feedback inhibition and driving relentless this compound production and uptake.[1]

-

Dependence on Both Synthesis and Uptake: While capable of de novo synthesis, GBM cells also exhibit a heightened dependence on the uptake of exogenous this compound through the low-density lipoprotein receptor (LDLR). This dual dependency provides multiple points of therapeutic intervention.[1]

Therapeutic Strategies and Preclinical Data

Several classes of inhibitors targeting different nodes of the this compound biosynthesis and homeostasis pathways have shown promise in preclinical models of glioblastoma.

HMG-CoA Reductase Inhibitors (Statins)

Statins, widely used as this compound-lowering drugs, inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. Their anti-cancer effects in GBM are attributed to the depletion of mevalonate and its downstream products, which are crucial for protein prenylation and cell signaling.

| Inhibitor | Glioblastoma Cell Line | IC50 (µM) | Reference |

| Simvastatin | U251MG | ~0.5 - 1.0 | [2][3] |

| U87MG | ~1.0 - 5.0 | [2][3] | |

| T98G | >10 | [2][3] | |

| GICs (various) | <0.075 - 3.0 | [2] | |

| Lovastatin | U251MG | ~1.0 - 5.0 | [2] |

| Mevastatin | U251MG | ~1.0 - 5.0 | [2] |

| Fluvastatin | A172 | 0.922 | [4] |

| U251MG | ~1.0 - 5.0 | [2] | |

| Cerivastatin | A172 | 0.098 | [4] |

| Pitavastatin | A172 | 0.334 | [4] |

Liver X Receptor (LXR) Agonists

LXRs are nuclear receptors that play a pivotal role in this compound homeostasis. Activation of LXRs promotes this compound efflux via the ATP-binding cassette transporter A1 (ABCA1) and inhibits this compound uptake by inducing the degradation of the LDL receptor.

| Inhibitor | Model System | Key Quantitative Finding | Reference |

| GW3965 | U87/EGFRvIII subcutaneous xenograft | 59% inhibition of tumor growth | [5] |

Acyl-CoA:this compound Acyltransferase (ACAT) Inhibitors

ACAT enzymes are responsible for the esterification of this compound, converting it into a storage form. Inhibition of ACAT in GBM cells leads to an accumulation of free this compound, which can induce cell cycle arrest and apoptosis.

| Inhibitor | Glioblastoma Cell Line | IC50 (µM) at 48h | Reference |

| Avasimibe | U251 | 20.29 | [1][6] |

| U87 | 28.27 | [1][6] |

SREBP Inhibitors

Direct inhibition of SREBP activation or its downstream targets presents a logical approach to curb the hyperactive lipogenesis and this compound metabolism in GBM.

| Inhibitor | Glioblastoma Cell Line | IC50 (µM) | Reference |

| Fatostatin | U87 | 21.38 | [7] |

| U251 | 19.44 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis in glioblastoma.

Cell Viability Assay (MTT/CCK-8)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product.

Protocol:

-

Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.

Orthotopic Glioblastoma Mouse Model

Principle: This in vivo model involves the intracranial injection of human glioblastoma cells into immunodeficient mice, closely recapitulating the tumor microenvironment and growth characteristics of human GBM.

Protocol:

-

Cell Preparation: Harvest cultured glioblastoma cells (e.g., U87MG, or patient-derived xenograft lines) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

-

Anesthesia and Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Make a small incision in the scalp to expose the skull.

-

Drill a small burr hole at a predetermined stereotactic coordinate in the cerebral cortex (e.g., 2 mm right and 1 mm anterior to the bregma).

-

Slowly inject the cell suspension into the brain parenchyma at a specific depth (e.g., 3 mm) using a Hamilton syringe.

-

Wound Closure and Post-operative Care: Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision. Provide appropriate post-operative care, including analgesics and monitoring.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Therapeutic Intervention: Once tumors are established, treat the mice with the test compound via the desired route of administration (e.g., oral gavage, intraperitoneal injection).

-

Endpoint Analysis: Monitor animal survival and/or sacrifice animals at a defined endpoint to measure tumor volume and perform histological or molecular analysis.

Lipid Droplet Staining (BODIPY 493/503)

Principle: BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids within lipid droplets.

Protocol:

-

Cell Culture: Grow glioblastoma cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with the desired compounds.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS from a DMSO stock. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Nuclear Staining: Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~493/503 nm for BODIPY).

SREBP Activity Assay

Principle: This assay typically involves the detection of the active, nuclear form of SREBP, which can bind to specific DNA sequences (Sterol Regulatory Elements or SREs).

Protocol (based on commercially available ELISA-based kits):

-

Nuclear Extract Preparation: Treat glioblastoma cells with the compounds of interest. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer. Determine the protein concentration of the nuclear extracts.

-

Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the SREBP response element. Incubate to allow the active SREBP in the extract to bind to the DNA.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody Incubation: Add a primary antibody specific for SREBP-1 or SREBP-2 and incubate.

-

Washing: Wash away the unbound primary antibody.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Washing: Wash away the unbound secondary antibody.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

-

Absorbance Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of active SREBP in the nuclear extract.

This compound Efflux Assay

Principle: This assay measures the rate at which this compound is transported from the cell membrane to an extracellular acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

Protocol (using a fluorescently-labeled this compound analog):

-

Cell Seeding: Plate glioblastoma cells in a 96-well plate and allow them to adhere overnight.

-

Labeling: Remove the culture medium and incubate the cells with a labeling medium containing a fluorescent this compound analog (e.g., BODIPY-cholesterol) for 1-4 hours. This allows the fluorescent this compound to incorporate into the cell membranes.

-

Equilibration: Wash the cells and incubate them in a serum-free medium, often containing an ACAT inhibitor to prevent the esterification of the fluorescent this compound, for at least 1 hour or overnight.

-

Efflux: Replace the equilibration medium with fresh serum-free medium containing a this compound acceptor (e.g., ApoA-I or HDL) or a vehicle control.

-

Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for this compound efflux.

-

Sample Collection: After incubation, collect the supernatant (which contains the effluxed fluorescent this compound).

-

Cell Lysis: Lyse the cells in the wells with a cell lysis buffer to determine the amount of fluorescent this compound remaining in the cells.

-

Fluorescence Measurement: Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader.

-

Calculation: Calculate the percentage of this compound efflux as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway and Key Therapeutic Targets

Caption: Key steps in the this compound biosynthesis pathway and points of inhibition by statins and SQLE inhibitors.

SREBP-Mediated Regulation of this compound Homeostasis in Glioblastoma

Caption: The SREBP pathway, its activation by oncogenic signaling in GBM, and inhibition by fatostatin.

LXR-Mediated this compound Efflux

Caption: Activation of the LXR pathway by agonists promotes this compound efflux and LDLR degradation.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for evaluating inhibitors of this compound biosynthesis in glioblastoma.

Conclusion and Future Directions

The targeting of this compound biosynthesis and homeostasis represents a highly promising therapeutic strategy for glioblastoma. The preclinical data for statins, LXR agonists, ACAT inhibitors, and SREBP inhibitors are compelling, demonstrating significant anti-tumor activity in various GBM models. The unique metabolic landscape of the brain and its tumors provides a therapeutic window for these agents.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound biosynthesis inhibitors with standard-of-care treatments like temozolomide (B1682018) and radiation, as well as with other targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers to stratify patients who are most likely to respond to these metabolic therapies.

-

Blood-Brain Barrier Penetration: Developing novel drug delivery strategies to enhance the CNS penetration of these inhibitors.

-

Clinical Translation: Moving the most promising preclinical candidates into well-designed clinical trials for glioblastoma patients.

By continuing to unravel and exploit the metabolic dependencies of glioblastoma, we can pave the way for novel and more effective therapeutic interventions for this devastating disease.

References

- 1. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Statins affect human glioblastoma and other cancers through TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatostatin induces ferroptosis through inhibition of the AKT/mTORC1/GPX4 signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Non-Vesicular Cholesterol Transport at Membrane Contact Sites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol, an essential lipid in mammalian cells, is not uniformly distributed amongst cellular organelles. Its trafficking between membranes is critical for maintaining cellular homeostasis, signaling, and steroidogenesis. While vesicular transport plays a role, a significant portion of intracellular this compound movement occurs through a rapid and dynamic process known as non-vesicular transport. This process is facilitated by lipid transfer proteins (LTPs) that operate at membrane contact sites (MCS), regions where the membranes of two distinct organelles are closely apposed. This guide provides a comprehensive technical overview of the core mechanisms of non-vesicular this compound transport, focusing on the key protein families, their sites of action, and the experimental methodologies used to study these intricate pathways. Quantitative data is summarized for comparative analysis, detailed experimental protocols are provided for key assays, and signaling and experimental workflows are visualized using Graphviz diagrams.

Core Mechanisms and Key Protein Families

Non-vesicular this compound transport is primarily mediated by three major families of lipid transfer proteins: the Oxysterol-binding Protein (OSBP)-related Proteins (ORPs), the Steroidogenic Acute Regulatory (StAR) protein-related lipid transfer (START) domain-containing proteins (STARDs), and the Aster proteins (GRAMD1s). These proteins act as molecular bridges at MCS, shuttling this compound between donor and acceptor membranes.

OSBP-Related Proteins (ORPs)

The ORP family is a large group of lipid transfer proteins that are characterized by a conserved OSBP-related domain (ORD). Many ORPs also possess a pleckstrin homology (PH) domain for binding to phosphoinositides and an FFAT motif for interaction with the ER-resident VAMP-associated proteins (VAPs), thus tethering organelles to the ER.

Mechanism of Action: Several ORPs function as lipid exchangers, transporting this compound against its concentration gradient by coupling its movement to the favorable transport of another lipid, typically phosphatidylinositol-4-phosphate (B1241899) (PI4P), down its concentration gradient.[1][2]

Key ORPs in this compound Transport:

-

OSBP (OSBP1): Primarily located at ER-Golgi contact sites, OSBP mediates the exchange of this compound for PI4P, a process crucial for maintaining Golgi this compound levels and sphingomyelin (B164518) synthesis.[2][3][4]

-

ORP1L: Found at ER-late endosome/lysosome (LEL) contacts, ORP1L is involved in the transport of LDL-derived this compound from LELs to the ER.[5][6] Its activity is regulated by the this compound content of the LEL membrane.[7]

-

ORP2: This protein is implicated in this compound efflux and has been shown to restore plasma membrane this compound levels in ORP1-null cells.[8]

-

ORP5: Localized to the ER, ORP5 is involved in the transport of this compound from endosomes/lysosomes to the ER and may cooperate with NPC1.[9][10]

START Domain-Containing Proteins (STARDs)

The START domain is a conserved protein fold of about 210 amino acids that forms a hydrophobic tunnel capable of binding a single lipid molecule.[11][12]

Key STARDs in this compound Transport:

-

STARD1 (StAR): The archetypal member of the family, STARD1 is crucial for steroidogenesis, mediating the rate-limiting step of this compound transport from the outer to the inner mitochondrial membrane.[13][14]

-

STARD3 (MLN64): Located on late endosomes, STARD3 forms contacts with the ER via interaction with VAP proteins and facilitates the transport of this compound from the ER to endosomes.[8][15][16] It has also been implicated in the transport of sphingosine (B13886).[17]

-

STARD4: A soluble protein that is highly efficient at transferring sterols between membranes.[11][18][19] It is thought to be involved in the movement of this compound between the plasma membrane and the ER.[20]

Aster Proteins (GRAMD1s)

The Aster family of proteins (Aster-A, -B, and -C, also known as GRAMD1a, b, and c) are ER-resident proteins that play a critical role in transporting this compound from the plasma membrane (PM) to the ER.[2][21][22]

Mechanism of Action: Asters possess an N-terminal GRAM domain that senses and binds to accessible this compound and phosphatidylserine (B164497) (PS) in the PM, a central StART-like domain that binds and transports this compound, and a C-terminal transmembrane domain that anchors them to the ER.[22][23] Increased this compound levels in the PM trigger the recruitment of Asters to ER-PM contact sites, facilitating this compound transfer to the ER.

Key Membrane Contact Sites in this compound Transport

Non-vesicular this compound transport occurs at specialized junctions between various organelles.

ER-Plasma Membrane (PM) Contact Sites

These sites are crucial for sensing PM this compound levels and for the bulk transport of this compound to the ER for esterification and regulation of SREBP2. Aster proteins are the primary mediators of this compound transport at these contacts.[23]

ER-Mitochondria Contact Sites

These contacts, also known as Mitochondria-Associated Membranes (MAMs), are critical for steroidogenesis and other metabolic processes.[24][25][26] STARD1 is a key player in this compound transport into mitochondria.[13] The tethering of these organelles is mediated by protein complexes including VAPB-PTPIP51 and IP3R-GRP75-VDAC.[21][27]

ER-Late Endosome/Lysosome (LEL) Contact Sites

These MCSs are vital for the transport of LDL-derived this compound from the degradative pathway to the ER for cellular use and regulation. Key proteins involved include ORP1L , ORP5 , and STARD3 .[5][9][15] The formation of these contacts can be regulated by proteins like Rab7 and its effector RILP.[6]

ER-Golgi Contact Sites

These contacts are essential for the delivery of newly synthesized this compound from the ER to the Golgi apparatus. OSBP is the primary this compound transporter at these sites, exchanging this compound for PI4P.[3][4][28]

Quantitative Data

The following tables summarize available quantitative data on protein binding affinities and cellular this compound distribution. It is important to note that specific this compound transfer rates (e.g., in molecules per second) are not widely reported in the literature for many of these proteins under physiological conditions.

| Protein Family | Protein | Ligand | Binding Affinity (Kd) | Reference |

| ORP | OSBP | This compound | ~70 nM | [24] |

| OSBP | 25-hydroxythis compound | ~5 nM | [24] | |

| ORP2 | 22(R)-hydroxythis compound | High Affinity | [9] | |

| STARD | STARD3 | This compound | 1.5 µM | [29] |

Table 1: this compound Binding Affinities of Lipid Transfer Proteins.

| Organelle | This compound Percentage of Total Cellular this compound | This compound Mole % of Total Lipids in Membrane | Reference(s) |

| Plasma Membrane | ~60-90% | ~30-50% | [6][7] |

| Endoplasmic Reticulum | ~0.5-1% | ~5% | [7] |

| Mitochondria | Low | Low | [6] |

| Late Endosomes/Lysosomes | Variable | Variable | [7] |

| Golgi Apparatus | Intermediate | Intermediate | [6] |

Table 2: Steady-State Distribution of this compound in Cellular Organelles.

| Protein | Transport Rate | Conditions | Reference |

| STARD4 | ~7 molecules/minute/protein | In vitro liposome (B1194612) assay with DHE | [18] |

Table 3: Reported this compound Transfer Rates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study non-vesicular this compound transport.

In Vitro this compound Efflux Assay using Radiolabeled this compound

This assay measures the capacity of cells to release this compound to extracellular acceptors.

Materials:

-

Cultured cells (e.g., macrophages) in multi-well plates

-

Growth medium (e.g., RPMI 1640) with serum

-

[³H]this compound

-

Serum-free medium

-

Fatty acid-free bovine serum albumin (BSA)

-

This compound acceptors (e.g., HDL, ApoA-I)

-

Scintillation counter and vials

-

Cell lysis buffer (e.g., 0.1 M NaOH)

Protocol:

-

Cell Seeding: Plate cells in multi-well plates and grow to ~80% confluency.

-

This compound Labeling: Add growth medium containing [³H]this compound (e.g., 1 µCi/mL) to the cells and incubate for 24-48 hours.

-

Equilibration: Remove the labeling medium and wash the cells three times with PBS. Add serum-free medium supplemented with fatty acid-free BSA and incubate for 18-24 hours to allow the radiolabeled this compound to equilibrate with all intracellular this compound pools.

-

This compound Efflux: Remove the equilibration medium and wash the cells with PBS. Add serum-free medium containing the desired this compound acceptor (e.g., 50 µg/mL HDL) and incubate for a specified time (e.g., 4 hours).

-

Quantification:

-

Collect the medium from each well into a scintillation vial.

-

Lyse the cells in each well with cell lysis buffer and transfer the lysate to a separate scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Calculation: Calculate the percentage of this compound efflux as: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] * 100

Cell-Free Liposome-Based this compound Transport Assay using NBD-Cholesterol

This in vitro assay reconstitutes this compound transport between two populations of liposomes mediated by a purified lipid transfer protein.

Materials:

-

Donor liposomes containing NBD-cholesterol (a fluorescent this compound analog)

-

Acceptor liposomes

-

Purified lipid transfer protein (e.g., STARD4, Aster domain)

-

Fluorometer

-

Buffer (e.g., HEPES-buffered saline)

Protocol:

-

Liposome Preparation: Prepare donor liposomes (e.g., from POPC) containing a known concentration of NBD-cholesterol. Prepare unlabeled acceptor liposomes of the same lipid composition.

-

Assay Setup: In a fluorometer cuvette, mix the donor and acceptor liposomes in the appropriate buffer at 37°C.

-

Initiate Transport: Add the purified lipid transfer protein to the cuvette to initiate this compound transfer.

-

Fluorescence Measurement: Monitor the increase in NBD fluorescence over time. The transfer of NBD-cholesterol from the donor to the acceptor liposomes results in a change in its fluorescence properties (e.g., an increase in intensity due to dequenching).

-

Data Analysis: The initial rate of fluorescence increase is proportional to the rate of this compound transfer. This can be converted to an absolute transfer rate if the system is properly calibrated.

Photoaffinity Labeling of this compound-Binding Proteins

This technique is used to identify proteins that directly interact with this compound.

Materials:

-

Photoactivatable this compound analog (e.g., a diazirine-containing this compound probe)

-

Cultured cells or purified protein

-

UV light source (e.g., 365 nm)

-

"Click" chemistry reagents (if the probe has a clickable handle like an alkyne)

-

SDS-PAGE and Western blotting or mass spectrometry equipment

Protocol:

-

Probe Incubation: Incubate cultured cells or a purified protein with the photoactivatable this compound analog.

-

UV Crosslinking: Expose the sample to UV light to activate the photoreactive group on the this compound analog, leading to covalent crosslinking with interacting proteins.

-

Detection (Option 1: Click Chemistry and Fluorescence): If the probe has a clickable handle, perform a "click" reaction with a fluorescent reporter molecule. The labeled proteins can then be visualized by SDS-PAGE and in-gel fluorescence scanning.

-

Detection (Option 2: Mass Spectrometry): Lyse the cells, and enrich the crosslinked protein-cholesterol complexes. The proteins can then be identified by mass spectrometry.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows described in this guide.

Caption: Overview of non-vesicular this compound transport pathways at major membrane contact sites.

Caption: Workflow for a radiolabeled this compound efflux assay.

Caption: Key proteins at the ER-Lysosome membrane contact site for this compound transport.

Implications for Drug Development

The intricate machinery of non-vesicular this compound transport presents a rich landscape of potential therapeutic targets. Dysregulation of these pathways is implicated in various diseases, including atherosclerosis, Niemann-Pick type C disease, and certain cancers.

-

Targeting LTPs: Small molecule inhibitors or activators of specific LTPs could modulate this compound fluxes. For instance, inhibiting Aster proteins could reduce this compound uptake in specific tissues, while enhancing the activity of ORPs involved in this compound efflux from lysosomes could be beneficial in lysosomal storage disorders.[28][30][31]

-

Modulating MCS Formation: Compounds that disrupt or stabilize specific MCS could alter this compound transport. For example, interfering with the VAP-FFAT interaction could selectively inhibit this compound transport at certain contact sites.

-

Leveraging Fluorescent Probes: The experimental techniques described herein, particularly those using fluorescent this compound analogs, are highly amenable to high-throughput screening for compounds that modulate this compound transport.

Conclusion

Non-vesicular this compound transport at membrane contact sites is a fundamental process in cellular lipid homeostasis. The ORP, STARD, and Aster protein families play distinct yet sometimes overlapping roles in shuttling this compound between organelles, ensuring the proper distribution of this essential lipid. A deeper understanding of these pathways, facilitated by the quantitative and methodological approaches outlined in this guide, will be crucial for developing novel therapeutic strategies for a range of metabolic and genetic diseases. The continued development of advanced imaging techniques and in vitro reconstitution assays will undoubtedly shed further light on the precise molecular choreography of non-vesicular this compound transport.

References

- 1. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Lipid exchange at ER–trans-Golgi contact sites governs polarized cargo sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | Endoplasmic Reticulum–Mitochondria Contact Sites—Emerging Intracellular Signaling Hubs [frontiersin.org]

- 6. This compound Transport to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of endoplasmic reticulum this compound by plasma membrane this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxysterol-binding protein-related protein 1 variants have opposing this compound transport activities from the endolysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A role for oxysterol-binding protein–related protein 5 in endosomal this compound trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. STARD4 - Wikipedia [en.wikipedia.org]

- 12. STARD3 mediates endoplasmic reticulum‐to‐endosome this compound transport at membrane contact sites | The EMBO Journal [link.springer.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Plasma Membrane this compound as a Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. STARD3: A Sphingolipid Transporter at Lysosome-ER Contact Sites - heiDOK [archiv.ub.uni-heidelberg.de]

- 17. The sterol transporter STARD3 transports sphingosine at ER-lysosome contact sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STARD4 abundance regulates sterol transport and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. molbiolcell.org [molbiolcell.org]

- 20. Stable reduction of STARD4 alters this compound regulation and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aster proteins facilitate nonvesicular plasma membrane to ER this compound transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nonvesicular trafficking of this compound by Aster proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. mdpi.com [mdpi.com]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. Proteomic Analysis of Retinal Mitochondria-Associated ER Membranes Identified Novel Proteins of Retinal Degeneration in Long-Term Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scilit.com [scilit.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 31. High-throughput Nitrobenzoxadiazole-labeled this compound Efflux Assay [jove.com]

The Pivotal Role of Cholesterol in the Life Cycle of Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential lipid component of cellular membranes, plays a multifaceted and critical role throughout the life cycle of enveloped viruses. From facilitating entry and fusion to providing a scaffold for replication and assembly, and finally enabling budding and release, viruses have evolved intricate mechanisms to exploit host this compound metabolism. This technical guide provides an in-depth examination of the core functions of this compound in viral pathogenesis, presents quantitative data on its impact, details key experimental protocols for its study, and visualizes the complex signaling pathways involved. Understanding these interactions is paramount for the development of novel broad-spectrum antiviral therapies targeting host lipid metabolism.

Introduction

Enveloped viruses, a vast group of pathogens including influenza virus, coronaviruses, and retroviruses, acquire their lipid envelope from the host cell during budding. The composition of this envelope, particularly its this compound content, is not a passive structural feature but an active participant in the viral life cycle. This compound's unique biophysical properties, such as its ability to modulate membrane fluidity, curvature, and the formation of specialized microdomains known as lipid rafts, are hijacked by viruses to promote their propagation.[1][2] This guide will dissect the role of this compound at each stage of the viral life cycle, offering a comprehensive resource for researchers in the field.

This compound in the Viral Life Cycle

This compound's influence extends across the entire replicative cycle of enveloped viruses, from the initial contact with a host cell to the release of progeny virions.

Viral Entry and Fusion

Successful entry of an enveloped virus into a host cell is contingent upon the fusion of the viral envelope with a cellular membrane, either the plasma membrane or an endosomal membrane. This compound is a key regulator of this process.

-

Membrane Fluidity and Curvature: this compound modulates the fluidity of both the viral envelope and the host cell membrane, creating an environment conducive to the conformational changes in viral glycoproteins that are necessary for fusion.[2] It also induces negative membrane curvature, a geometric prerequisite for the formation of the fusion pore.[3][4]

-

Lipid Rafts as Entry Platforms: Many viruses utilize this compound- and sphingolipid-rich membrane microdomains, known as lipid rafts, as platforms for entry.[5][6] These domains concentrate viral receptors and co-receptors, facilitating efficient binding and subsequent internalization. For instance, the angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2, is known to associate with lipid rafts.[7]

-

Direct Role in Fusion Proteins: this compound can directly interact with viral fusion proteins, influencing their structure and function. For example, the HIV-1 envelope glycoprotein (B1211001) gp41 has been shown to interact with this compound, which acts as a molecular switch to trigger the clustering of these proteins, a crucial step for fusion.[7]

Viral Replication and Genome Synthesis

Following entry, viruses establish replication complexes within the host cell, often on intracellular membranes. This compound plays a vital role in the formation and function of these replication organelles.

-

Scaffolding for Replication Complexes: Viruses remodel host cell membranes to create specialized compartments for their replication. These structures are often enriched in this compound, which provides the necessary platform for the assembly of the viral replication machinery.[7][8] Flaviviruses, for instance, induce membrane rearrangements that serve as scaffolds for the assembly of their progeny, and these sites have high concentrations of this compound-synthesizing enzymes.[7]

-

Hijacking Host this compound Biosynthesis: To meet the high demand for this compound for replication, many viruses actively manipulate the host's this compound biosynthesis pathways.[9] This is often achieved by activating key transcription factors such as the Sterol Regulatory Element-Binding Protein 2 (SREBP2), which upregulates the expression of genes involved in this compound synthesis.[2][5][10]

Viral Assembly and Budding

The final stages of the viral life cycle, assembly and budding, are also heavily dependent on this compound.

-

Concentration of Viral Components in Lipid Rafts: Lipid rafts serve as assembly sites where viral structural proteins, glycoproteins, and genomes are concentrated prior to budding.[11][12] This ensures the efficient packaging of all necessary components into the nascent virion.

-

Inducing Membrane Curvature for Budding: The process of budding requires the generation of significant membrane curvature to form the viral particle. This compound, in conjunction with viral proteins, plays a crucial role in inducing this curvature, ultimately leading to the scission of the bud from the host cell membrane.[13] For influenza A virus, the M2 protein, in concert with this compound, generates the negative Gaussian curvature required for membrane scission and viral release.[13]

-